2,2-ジメチルプロピルメタンスルホネート

説明

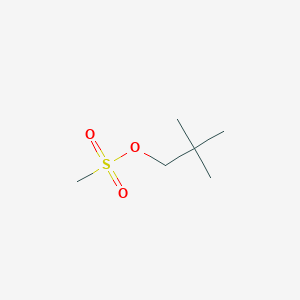

2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is an organic compound with the molecular formula C6H14O3S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

科学的研究の応用

植物生物学と農業

2,2-ジメチルプロピルメタンスルホネート: は、植物生物学、特にタタリソバなどの作物の変異体ライブラリーの作製に使用されます。 このプロセスは、収量、倒伏抵抗性、フラボノイド含有量などの農学的な形質を向上させるために重要であり、これらは栄養的および薬効的特性の両方に重要です .

材料科学

材料科学では、2,2-ジメチルプロピルメタンスルホネートは、新素材の合成または既存素材の改質に関与する可能性があります。 その特性は、特定の特性を持つポリマーを作成したり、さまざまな業界で使用される材料の品質を向上させたりするために活用できます .

生化学研究

この化合物は、生化学研究において、試薬またはより複雑な分子の合成における構成要素として使用される可能性があります。 それは、分子レベルで生物学的プロセスを理解することを目的とした研究の一部になる可能性があります .

工業プロセス

2,2-ジメチルプロピルメタンスルホネート: は、工業プロセスにおいて、溶媒または触媒として使用される可能性があります。 その化学的安定性と反応性は、さまざまな化学反応や製造プロセスでの使用に適しています .

環境科学

環境科学では、2,2-ジメチルプロピルメタンスルホネートを含む研究は、生態系への影響、生分解性、およびさまざまな環境条件における挙動に焦点を当てる可能性があります。 これは、化学物質の環境フットプリントを評価するために重要です .

薬理学

最後に、薬理学では、2,2-ジメチルプロピルメタンスルホネートは、特に新規医薬品の合成において、創薬に使用される可能性があります。 その役割は、潜在的な治療効果を持つ化合物を作り出す上で重要となる可能性があります .

作用機序

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

生化学分析

Biochemical Properties

It is known that methanesulfonate esters, a group to which 2,2-Dimethylpropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

The cellular effects of 2,2-Dimethylpropyl methanesulfonate are not well-studied. Methanesulfonates, including 2,2-Dimethylpropyl methanesulfonate, are known to have effects on cells. For instance, Methyl methanesulfonate (MMS), a related compound, is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It also triggers a lipid stress that stems from and affects the inner nuclear membrane .

Molecular Mechanism

Methanesulfonate esters, including 2,2-Dimethylpropyl methanesulfonate, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl methanesulfonate can be synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Reaction:: (CH3

生物活性

2,2-Dimethylpropyl methanesulfonate (also known as 2,2-dimethylpropyl methanesulfinate) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- Structure : The compound features a methanesulfonate group attached to a 2,2-dimethylpropyl group, which influences its reactivity and biological interactions.

The biological activity of 2,2-dimethylpropyl methanesulfonate is primarily attributed to its ability to interact with various biomolecules. The compound can act as a reagent in organic synthesis and may modulate biochemical pathways through the following mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways.

- Formation of Reactive Intermediates : Upon cleavage of the alkyl-oxygen bond in the sulfinate ester, reactive intermediates can form and interact with cellular components.

Cytotoxicity and Cell Viability

Research has demonstrated that 2,2-dimethylpropyl methanesulfonate exhibits cytotoxic effects in various cell lines. A study utilized high-content in vitro assays to evaluate its biological activity across multiple concentrations. The results indicated a dose-dependent response affecting cell viability and morphology .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 75 |

| 10 | 50 |

| 100 | 20 |

Case Study: NRF2 Activation

A significant area of research involves the activation of the NRF2 (Nuclear Factor Erythroid 2–Related Factor 2) pathway by this compound. NRF2 is crucial for cellular defense against oxidative stress and inflammation. Studies have shown that compounds activating NRF2 can enhance the expression of protective genes involved in detoxification and antioxidant responses .

- Effects on Macrophages : In vitro studies indicated that treatment with 2,2-dimethylpropyl methanesulfonate increased NRF2 levels in macrophages exposed to oxidative stress, leading to improved bacterial phagocytosis and reduced inflammation .

Therapeutic Applications

The potential therapeutic applications of 2,2-dimethylpropyl methanesulfonate are being explored in several contexts:

- Cancer Therapy : Due to its ability to modulate immune responses and promote apoptosis in cancer cells, it is being investigated as a candidate for cancer immunotherapy.

- Inflammatory Diseases : Its role in enhancing NRF2 activity suggests potential benefits in treating conditions characterized by oxidative stress and inflammation, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders .

特性

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。